5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
Overview
Description
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione , also known by its chemical formula C5H2F6N2 , is a heterocyclic compound. Its molecular weight is approximately 204.07 g/mol . The compound features a pyrrolopyrazole core with a trifluoromethyl group and a benzyl substituent.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate. Subsequent treatment with the Vilsmeier-Haack reagent leads to the formation of the desired pyrrolopyrazole aldehyde .
Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, a group to which the specified compound is related, have garnered attention for their roles as anti-inflammatory and antibacterial agents in medicinal chemistry. The placement of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This insight suggests potential pathways for developing novel agents with enhanced efficacy and minimal side effects in these therapeutic areas (Kaur, Kumar, & Gupta, 2015).
Electronic Device Applications
The compound's structural relatives, specifically conjugated polymers containing pyrrolopyrrole and pyrazole diones, have been extensively developed for use in electronic devices. These polymers are celebrated for their high performance due to the novel chromophores they contain, akin to the structure of the compound . The unique optical, electrochemical, and device performance characteristics of these polymers underscore their potential in high-performance electronic applications (Deng et al., 2019).
Synthesis of Novel Functionalized Heteroaromatic Compounds
The exploration of novel functionalized heteroaromatic compounds, including those similar to 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione, has led to discoveries of new rearrangements and revisions of previously assigned molecular structures. This area of research not only corrects several erroneous reports in the literature but also presents new opportunities for the development of unique molecules with potential applications across various fields (Moustafa et al., 2017).
Future Directions
Properties
IUPAC Name |
5-benzyl-3-(trifluoromethyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-8-9(17-18-10)12(21)19(11(8)20)6-7-4-2-1-3-5-7/h1-5,8-9,17H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJTAMJTKXYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)NN=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.